1-(2-(Trifluoromethoxy)phenyl)thiourea
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Overview
Description
1-(2-(Trifluoromethoxy)phenyl)thiourea is an organic compound with the molecular formula C8H7F3N2OS. It is a thiourea derivative, characterized by the presence of a trifluoromethoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
A closely related compound, n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to play a significant role in the development of h-bond organocatalysts. This suggests that 1-(2-(Trifluoromethoxy)phenyl)thiourea might also interact with similar targets.
Mode of Action
It is known that thiourea derivatives can act as hydrogen bond donors, which can stabilize developing charges in the transition states of reactions. This property might be crucial for the compound’s interaction with its targets.
Action Environment
It is known that the compound is stable at room temperature , but more research is needed to understand how other environmental factors might affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea typically involves the reaction of 2-(trifluoromethoxy)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylthioureas.
Scientific Research Applications
1-(2-(Trifluoromethoxy)phenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)thiourea
- 1-(2-Chlorophenyl)thiourea
- 1-(2-Bromophenyl)thiourea
- 1-(2-Methoxyphenyl)thiourea
Uniqueness
1-(2-(Trifluoromethoxy)phenyl)thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications .
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOSRYWIURWQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369741 |
Source
|
Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-24-0 |
Source
|
Record name | N-[2-(Trifluoromethoxy)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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